molecular formula C11H12N4O B1527587 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine CAS No. 630125-99-4

6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine

Cat. No. B1527587
M. Wt: 216.24 g/mol
InChI Key: RZDFAPUGWUDWPR-UHFFFAOYSA-N
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Description

“6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine” is a chemical compound that is used for research purposes . It is also known as APF .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic polyimides (PIs) having asymmetric aromatic diamine with methyl groups at the ortho position of the amino group has been developed . The all aromatic PIs presented here are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride . Another study reported the synthesis of a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, which was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

Scientific Research Applications

Synthesis and Chemical Properties

  • General Synthesis : The compound 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine can be synthesized through various chemical reactions. For instance, 4-aryloxy-6-methylpyrimidin-2-amines were synthesized by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. This demonstrates a pathway for the synthesis of related compounds (Erkin et al., 2015).

  • Reactivity and Fragmentation : The main fragmentation pathway of similar compounds under positive electrospray ionization is the decomposition of the heterocycle, which is crucial for understanding its chemical behavior and potential applications in various scientific fields (Erkin et al., 2015).

Pharmaceutical Applications

  • Antituberculous Effect : Certain derivatives, like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which are related to 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine, exhibit pronounced antituberculous effects. This highlights potential pharmaceutical applications in treating tuberculosis (Erkin & Krutikov, 2007).

Chemical Research and Analysis

  • X-ray Crystallography Analysis : X-ray crystallography analysis of reactions involving similar compounds has been studied. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This kind of analysis is essential for understanding the structural and electronic properties of these compounds (Doulah et al., 2014).

  • Formation of Thiazolo[4,5-d]pyrimidine Derivatives : 4-Amino-5-bromo-2-substituted-aminopyrimidines, related to 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine, can be used to form new thiazolo[4,5-d]pyrimidine derivatives. This showcases the versatility of these compounds in creating diverse heterocyclic structures (Bakavoli et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, APF, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(4-aminophenoxy)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDFAPUGWUDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722403
Record name 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine

CAS RN

630125-99-4
Record name 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, B Wang, C Chen, A Wang, C Hu… - Journal of Medicinal …, 2018 - ACS Publications
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21 pubs.acs.org

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